1-Bromo-2-cyclohexylbenzene
Overview
Description
1-Bromo-2-cyclohexylbenzene is a brominated aromatic compound that features a cyclohexyl group attached to the second position of a bromobenzene ring. While the specific compound is not directly studied in the provided papers, related bromobenzene derivatives and their reactions are extensively explored, which can provide insights into the behavior of 1-Bromo-2-cyclohexylbenzene in various chemical contexts.
Synthesis Analysis
The synthesis of bromobenzene derivatives often involves palladium-catalyzed reactions, as seen in the domino reaction of 1-bromo-2-(cyclopropylidenemethyl)benzene with 2-alkynylbenzenamine, leading to the formation of complex polycyclic structures . Additionally, the electrophilic addition of bromine to cyclohexene derivatives is a common method to introduce bromine atoms into the molecule, which could be extrapolated to the synthesis of 1-Bromo-2-cyclohexylbenzene .
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 1,2,3,4-tetrabromocyclohexane has been established through this method . Similarly, the crystal structure and molecular conformation of 1-bromo-2, 3, 5, 6-tetramethylbenzene have been elucidated, showing two stable crystalline phases . These studies highlight the importance of molecular structure analysis in understanding the properties of brominated aromatic compounds.
Chemical Reactions Analysis
Bromobenzene derivatives participate in various chemical reactions, including radical cyclization and carboxylation , as well as ring expansion reactions . The reactivity of these compounds is influenced by the presence of the bromine atom, which can act as a leaving group or an electrophile in substitution reactions. The addition of bromine to cyclohexene derivatives has been shown to proceed with regioselectivity and can result in the formation of syn or anti addition products .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzene derivatives are closely related to their molecular structure. For example, the electron capture by bromobenzene in the γ-radiolysis of cyclohexane has been studied, providing insights into the reactivity of brominated compounds under radiolytic conditions . The bromination of cyclohexadienes has been shown to proceed through anti 1,2-addition followed by rearrangements, which can affect the physical properties of the resulting compounds .
Scientific Research Applications
Chemical Synthesis and Catalysis
1-Bromo-2-cyclohexylbenzene plays a significant role in chemical synthesis. For instance, Agou et al. (2015) demonstrated its use in ring expansion to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a process which involves the insertion of alkyne molecules into Al-C bonds, illustrating its utility in complex chemical reactions (Agou et al., 2015). Similarly, Ghosh and Ray (2017) highlighted its application in the synthesis of various compounds of biological and medicinal importance under palladium-catalyzed conditions (Ghosh & Ray, 2017).
Materials Science
In materials science, 1-Bromo-2-cyclohexylbenzene has been used in the synthesis of novel materials. Matsui et al. (2013) reported its use in the first synthesis of an all-benzene carbon nanocage, representing a junction unit of branched carbon nanotubes. This indicates its potential in the development of new materials with unique properties like high fluorescence quantum yield and large two-photon absorption cross-section (Matsui et al., 2013).
Organic Chemistry
In organic chemistry, 1-Bromo-2-cyclohexylbenzene is a valuable reagent. For example, Chakravarthy et al. (2020) used it in the synthesis of 1-chlorocyclohexenyl-2-aminobenzenes, indicating its versatility in producing novel chemical compounds (Chakravarthy et al., 2020). Moreover, Fu (2013) reviewed its role in the synthesis of cyclohexylbenzene, a chemical intermediate with high market potential and applications in lithium-ion batteries (Fu, 2013).
properties
IUPAC Name |
1-bromo-2-cyclohexylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMDAGGQRIDSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449311 | |
Record name | 1-BROMO-2-CYCLOHEXYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-cyclohexylbenzene | |
CAS RN |
59734-92-8 | |
Record name | 1-BROMO-2-CYCLOHEXYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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